molecular formula C13H7F6NO B15091687 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

Cat. No.: B15091687
M. Wt: 307.19 g/mol
InChI Key: MDHIAEVGGVBJEQ-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a fluorinated aromatic amine characterized by a central aniline moiety substituted at the ortho position with a phenoxy group. The phenoxy ring is further modified with two fluorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for applications in agrochemical and pharmaceutical synthesis. The fluorine atoms and trifluoromethyl group contribute to its electron-withdrawing effects, which influence reactivity in electrophilic substitution reactions and binding interactions in biological systems .

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-7-2-1-3-10(11(7)20)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H,20H2

InChI Key

MDHIAEVGGVBJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-difluoroaniline with 2,6-difluoro-4-(trifluoromethyl)phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Group Variations

Key comparisons include:

2-(Difluoromethylsulphonyl)-6-fluoroaniline
  • Structure: Shares the 6-fluoroaniline core but replaces the phenoxy group with a difluoromethylsulphonyl moiety.
  • Evidence suggests enhanced thermal stability due to the strong electron-withdrawing sulfonyl group .
  • Applications : Primarily used in materials science and chemical synthesis, where solubility and selective reactivity are critical.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Structure : A benzamide derivative with halogenated (Br, F) and trifluoropropoxy substituents.
  • Synthesized with 90% yield, indicating stability under reaction conditions .
  • Applications : Likely explored in pharmaceuticals due to halogenated aromatic systems common in drug discovery.
Complex Diazaspiro and Pyrrolopyridazine Derivatives
  • Structure : Larger scaffolds with diazaspiro or pyrrolopyridazine cores, multiple fluorine atoms, and trifluoromethylphenyl groups (e.g., EP 4 374 877 A2 compounds).
  • Properties : Extended conjugation and rigid structures improve target specificity but may reduce synthetic accessibility. Fluorine atoms enhance metabolic resistance .

Hazard and Handling Considerations

  • 2-(Difluoromethylsulphonyl)-6-fluoroaniline : Classified as harmful (H302, H315) and irritant (H319), necessitating PPE and proper ventilation .
  • Diazaspiro Derivatives: No explicit toxicity data in patents, but complex fluorinated structures may pose underexplored risks .

Biological Activity

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H8F6NC_{14}H_{8}F_{6}N with a molecular weight of approximately 351.201 g/mol. The compound features multiple fluorine substituents, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

Fluorinated compounds often interact with biological targets such as enzymes and receptors. The presence of trifluoromethyl groups can influence the binding affinity and selectivity towards specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit moderate antimicrobial properties. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli ranging from 250 μg/mL to higher values depending on structural modifications .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in various models. In vivo studies demonstrated significant reductions in pro-inflammatory cytokines when tested in models of acute inflammation. For example, compounds with similar scaffolds exhibited IC50 values in the nanomolar range against targets involved in the inflammatory response, suggesting a promising therapeutic potential .

Case Study 1: Inhibition of Cytokine Production

A study involving a series of fluorinated anilines demonstrated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated THP-1 cells. The most active compounds showed EC50 values as low as 18 nM, indicating robust anti-inflammatory activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a related compound was tested against various fungal strains, revealing moderate antifungal activity with MIC values comparable to established antifungal agents. This highlights the potential of fluorinated anilines in developing new antimicrobial therapies .

Data Tables

Biological Activity Target IC50/EC50 Value Reference
Anti-inflammatoryTNF-α production18 nM
AntimicrobialStaphylococcus aureus250 μg/mL
AntifungalCandida albicans200 μg/mL

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